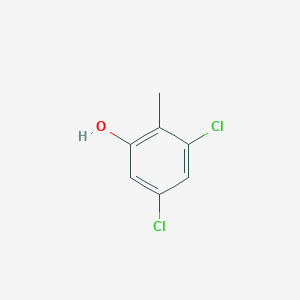

3,5-Dichlor-2-methyl-phenol

Description

Historical Context and Evolution of Research on Chlorinated Phenols, with Specific Reference to 3,5-Dichlor-2-methyl-phenol

Research into chlorinated phenols began in earnest with the expansion of the chemical industry in the early to mid-20th century. researchgate.net Initially, these compounds were valued for their potent antimicrobial properties, leading to their widespread use as disinfectants, pesticides, and wood preservatives. researchgate.netontosight.ai Pentachlorophenol, for instance, was used as a wood preservative as early as 1936 in the United States. researchgate.net The synthesis of phenoxy acid herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), which involves 2,4-dichlorophenol (B122985) as an intermediate, has been a major commercial application since the 1950s. researchgate.netnih.gov

The general method for producing chlorinated phenols has been the direct chlorination of the parent phenol (B47542). researchgate.net However, these reactions are often not very regioselective, leading to mixtures of isomers. researchgate.net The specific compound, this compound, falls within this broader family of commercially significant chemicals, such as 4-chloro-3,5-dimethylphenol, which is used as a disinfectant in households and hospitals. mdpi.com

The evolution of research on chlorinated phenols took a significant turn as their persistence in the environment and potential for adverse effects became more apparent. ontosight.aimdpi.com This led to many chlorinated phenols, particularly certain chlorophenols and nitrophenols, being classified as priority pollutants by regulatory bodies like the United States Environmental Protection Agency (USEPA) and the European Union. mdpi.comscispace.com Consequently, a substantial body of research emerged focusing on their environmental detection, fate, and remediation. Analytical methods for identifying and quantifying phenols in environmental samples, such as water and soil, became a critical area of study. scispace.comenv.go.jpepa.govrsc.org Early methods often involved liquid-liquid extraction followed by gas chromatography (GC). scispace.com

While specific historical research milestones for this compound are not as widely documented as for some other isomers, its study is embedded within the broader investigation of dichlorophenols and methyl-substituted phenols. Research on related compounds, such as 4-chloro-2-methylphenol, provides context for the types of investigations that would have been relevant for this compound, including its synthesis, use as an intermediate, and environmental behavior. oecd.org

Interdisciplinary Significance of this compound in Environmental Chemistry and Advanced Organic Synthesis

The significance of this compound and related compounds spans multiple scientific fields, most notably environmental chemistry and advanced organic synthesis.

In Environmental Chemistry:

Chlorinated phenols are recognized as significant environmental contaminants due to their widespread industrial use and the fact that they can be formed during water disinfection processes through the reaction of chlorine with naturally occurring phenolic compounds. mdpi.comnih.gov The presence of chlorine atoms on the phenol ring increases the compound's stability and resistance to degradation. oup.com Research in environmental chemistry has focused on several key areas:

Environmental Fate and Transport: Studies investigate how these compounds move through and persist in different environmental compartments, including water, soil, and air. mdpi.comwhiterose.ac.uk The sorption of chlorinated phenols onto plastics and bioplastics in aquatic environments is an area of active research, as it can significantly impact their transport and availability. mdpi.com

Biodegradation: A significant research effort has been directed towards understanding and enhancing the microbial degradation of chlorinated phenols. d-nb.inforesearchgate.netacademicjournals.org While some microorganisms can utilize these compounds as a carbon source, the process can be slow and sometimes lead to the formation of more toxic intermediates. d-nb.info The position of the chlorine and methyl groups on the aromatic ring, as in this compound, influences the compound's susceptibility to microbial attack.

Analytical Method Development: The need to monitor these priority pollutants has driven the development of sophisticated analytical techniques. scispace.comenv.go.jpresearchgate.net Methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are crucial for their detection at low concentrations in complex environmental matrices. scispace.comenv.go.jpepa.gov

In Advanced Organic Synthesis:

Chlorinated phenols, including those with methyl substitutions, are valuable intermediates in the synthesis of more complex molecules. researchgate.netmdpi.com Their utility stems from the reactivity of the hydroxyl group and the potential for further functionalization of the aromatic ring.

Synthesis of Agrochemicals and Pharmaceuticals: Chlorinated phenols are precursors to a variety of commercial products, including herbicides and antiseptics. researchgate.netmdpi.com For example, the synthesis of phenoxy herbicides is a major application. researchgate.netnih.gov While direct synthesis pathways for products derived specifically from this compound are less commonly cited in general literature, its structural motifs are relevant to the synthesis of bioactive compounds.

Catalysis and Reaction Selectivity: Research has focused on developing selective chlorination processes to produce specific isomers in high yield. researchgate.net For instance, studies have explored the use of catalysts to control the position of chlorination on phenol and cresol (B1669610) substrates. mdpi.com This is critical for industrial applications where a particular isomer is required.

Intermediate for Novel Compounds: The structure of this compound makes it a potential building block for creating novel organic materials and fine chemicals. The chlorine and methyl substituents influence the electronic properties and steric environment of the molecule, which can be exploited in designing compounds with specific properties.

| Property | Value | Source |

| IUPAC Name | 3,5-dichloro-2-methylphenol | |

| Molecular Formula | C7H6Cl2O | chemscene.com |

| Molecular Weight | 177.03 g/mol | |

| CAS Number | 60469-10-5 |

Current Research Gaps and Future Directions for Investigations into this compound

Despite decades of research on chlorinated phenols, specific knowledge gaps and promising areas for future investigation remain for this compound.

Current Research Gaps:

Specific Biodegradation Pathways: While general biodegradation pathways for chlorinated phenols are known, the specific enzymes and microbial strains capable of efficiently degrading this compound are not fully characterized. d-nb.info The combined steric and electronic effects of the two chlorine atoms and the ortho-methyl group likely present unique challenges for microbial degradation.

Formation of Transformation Products: There is uncertainty regarding the full range of transformation products formed during the environmental degradation (biotic and abiotic) of many chlorinated phenols. nih.govacs.org Research has shown that chlorination of phenols can lead to the formation of unexpected and potentially harmful ring-cleavage products. nih.govacs.org Identifying the specific byproducts from this compound is crucial for a complete environmental risk assessment.

Advanced Oxidation Processes: While advanced oxidation processes (AOPs) are a promising technology for degrading recalcitrant organic pollutants, the specific kinetics and mechanisms of this compound degradation by AOPs are not extensively studied. Optimizing these processes requires a deeper understanding of the reaction pathways.

Synthetic Utility: The potential of this compound as a precursor for novel, high-value chemicals is largely unexplored in publicly available literature. Its unique substitution pattern could be leveraged in the synthesis of specialized polymers, pharmaceuticals, or agrochemicals.

Future Research Directions:

Metagenomic and Metaproteomic Studies: Applying "omics" technologies to microbial communities in contaminated environments could help identify the specific genes and enzymes involved in the breakdown of this compound. This could pave the way for developing enhanced bioremediation strategies.

Computational Modeling: Quantum chemical calculations and molecular modeling can be employed to predict the reactivity of this compound, its potential transformation products, and its interactions with biological macromolecules. This can help to fill data gaps and guide experimental studies.

Development of Novel Catalytic Systems: Future research in organic synthesis could focus on developing highly selective and efficient catalytic systems for both the synthesis and the functionalization of this compound. This would enhance its utility as a building block for fine chemicals.

Investigation of "Bound Residues": A significant portion of chlorinated phenols in soil can become incorporated into soil organic matter as "bound residues." Future research should aim to better understand the formation, bioavailability, and long-term fate of such residues derived from this compound.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLFKDKRTJTTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dichlor 2 Methyl Phenol

Established Synthetic Pathways for the Preparation of 3,5-Dichlor-2-methyl-phenol

Established synthetic routes to substituted phenols often rely on classical multi-step sequences involving aromatic substitution and functional group interconversion.

Approaches Utilizing Dichlorotoluene Precursors in Phenol (B47542) Synthesis

The synthesis of chlorinated methylphenols can often be achieved from appropriately substituted toluene (B28343) precursors. While a direct, single-step conversion of a dichlorotoluene to this compound is not prominently documented, a logical multi-step pathway can be constructed based on well-established transformations. A plausible route involves the conversion of a suitable dichlorotoluene derivative to a corresponding aniline (B41778), followed by diazotization and subsequent hydrolysis to yield the phenol.

For instance, a related compound, 3-chloro-2-methylphenol, can be prepared from 2-amino-6-chlorotoluene through diazotization with nitrous acid, followed by boiling the resulting diazonium salt in a mixture of water and sulfuric acid. adichemistry.com Similarly, heating 2,6-dichlorotoluene (B125461) with potassium hydroxide (B78521) in methanol (B129727) under pressure can yield 3-chloro-2-methylphenol. adichemistry.com

Following this logic, a hypothetical pathway to this compound could start from 2-methylaniline (o-toluidine). The synthesis would proceed through the following stages:

Dichlorination: Introduction of two chlorine atoms onto the aromatic ring of 2-methylaniline. Achieving the specific 3,5-dichloro substitution pattern would require careful control of reaction conditions to overcome the ortho- and para-directing influence of the amino and methyl groups.

Diazotization: The resulting 3,5-dichloro-2-methylaniline (B1602856) would then be treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid), to form the corresponding diazonium salt. researchgate.netgoogle.com This reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. researchgate.net

Hydrolysis: The diazonium salt is subsequently hydrolyzed, typically by heating in an aqueous acidic solution. This step replaces the diazonium group (-N₂⁺) with a hydroxyl group, yielding the target this compound. adichemistry.comresearchgate.net

This sequence represents a classical approach to phenol synthesis from an aniline precursor, which itself can be derived from a toluene raw material.

General Strategies for Phenol Derivatization Employing Chlorination and Methylation

An alternative conceptual approach involves the direct functionalization of a simpler phenol. The synthesis of this compound via this strategy would logically start from 2-methylphenol (o-cresol) and introduce two chlorine atoms. However, direct electrophilic chlorination of o-cresol (B1677501) presents significant regioselectivity challenges.

The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing. rsc.org Therefore, electrophilic attack by a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or gaseous chlorine would preferentially occur at the positions ortho and para to the hydroxyl group (positions 4 and 6). rsc.orgnih.gov Synthesizing the 3,5-dichloro isomer, where both chlorine atoms are meta to the hydroxyl group, requires a more sophisticated, multi-step strategy.

Such a strategy could involve:

Introduction of Blocking Groups: To direct chlorination to the desired positions, the more reactive 4- and 6-positions could be reversibly blocked. Sulfonation is a common strategy for this purpose.

Directed Chlorination: With the ortho and para positions blocked, electrophilic chlorination would be forced to occur at the less reactive 3- and 5-positions.

Removal of Blocking Groups: Following the chlorination step, the blocking groups (e.g., sulfonic acid groups) would be removed, typically by hydrolysis under acidic conditions, to yield the final product.

Novel Synthetic Routes for this compound and its Analogues

Modern synthetic chemistry has seen the development of powerful cross-coupling reactions and other novel methodologies that provide more direct and efficient routes to complex molecules, including substituted phenols.

Palladium- or Copper-Catalyzed Cross-Coupling Reactions in Related Phenol Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-oxygen (C-O) bonds, offering direct pathways to synthesize phenols from aryl halides. These methods can be applied to the synthesis of this compound from a suitably halogenated precursor, such as 1,2,3,5-tetrachlorotoluene or 3,5-dichloro-2-iodotoluene.

Copper-Catalyzed Hydroxylation: The Ullmann condensation, a classical copper-catalyzed reaction, has been significantly improved with the development of new ligand systems. Modern protocols allow for the hydroxylation of aryl chlorides, which are often less reactive than bromides or iodides. researchgate.net Efficient catalytic systems, such as those using copper(I) iodide (CuI) or copper(II) acetylacetonate (B107027) (Cu(acac)₂) with specific ligands like 8-hydroxyquinolin-N-oxide or N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO), can effectively convert aryl halides to phenols under relatively mild conditions. nih.govresearchgate.net

Palladium-Catalyzed Hydroxylation: The Buchwald-Hartwig amination reaction has been adapted for C-O bond formation, including the direct hydroxylation of aryl halides. organic-chemistry.org These reactions typically employ a palladium precatalyst in combination with a bulky biarylphosphine ligand. mit.edu This methodology allows for the coupling of aryl halides with a hydroxide source, such as potassium or cesium hydroxide, to furnish phenols in high yields. mit.edu The choice of ligand is critical for achieving high catalytic activity and functional group tolerance. wuxiapptec.com

| Catalyst System | Metal | Typical Precursor | Key Features |

|---|---|---|---|

| CuI / 8-Hydroxyquinolin-N-oxide | Copper | Aryl Iodide/Bromide/Chloride | Inexpensive catalyst, good functional group tolerance. nih.gov |

| Cu(acac)₂ / BHMPO | Copper | Aryl Halide (Cl, Br, I) | Powerful system for less reactive aryl chlorides. researchgate.net |

| Palladacycle Precatalyst / tBuBrettPhos | Palladium | Aryl Halide (Cl, Br, I) | High efficiency for (hetero)aryl halides. mit.edu |

Mannich Reaction Applications in the Synthesis of Related Bis(phenol) Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a phenol), formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgbyjus.com It is a powerful tool for the aminomethylation of phenols, typically at the positions ortho to the hydroxyl group. adichemistry.com This reaction can be used to synthesize Mannich bases, which are valuable intermediates for further transformations or as final products in various applications.

When applied to phenols with available ortho positions, the Mannich reaction can lead to the formation of bis(phenol) derivatives. For example, the reaction of a phenol with a primary amine and formaldehyde can lead to a dimeric structure where two phenolic units are linked by a substituted aminomethylene bridge. A study on 4-chloro-3,5-dimethylphenol, a close structural analogue of the title compound, demonstrated its use in a microwave-assisted, solvent-free Mannich reaction to produce a di-Mannich base, 4,4′-dichloro-3,3′,5,5′-tetramethyl-2,2′-[imidazolidine-1,3-diylbis(methylene)]diphenol. nih.gov

Applying this principle to this compound, which has an available ortho position (C6), allows for the synthesis of complex derivatives. Reaction with formaldehyde and a primary or secondary amine (e.g., dimethylamine) would be expected to yield the corresponding 6-(aminomethyl)-3,5-dichloro-2-methylphenol. If a diamine is used, this can lead to the formation of bis(phenol) structures where two molecules of this compound are linked together. These reactions are valuable for creating larger, more complex molecules with tailored properties. mdpi.com

Functionalization and Derivatization Strategies of this compound

The primary site for functionalization on the this compound molecule is the phenolic hydroxyl group. This group can undergo a variety of classical reactions to form ethers and esters, allowing for the modification of the compound's physical and chemical properties. nih.gov

Etherification: The phenolic hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction provides a straightforward route to a wide range of alkyl and aryl ethers. google.com

Esterification: Ester derivatives can be readily prepared by reacting this compound with acylating agents. Common methods include:

Reaction with Acyl Halides: Acyl chlorides or bromides react rapidly with phenols, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct. researchgate.net

Reaction with Carboxylic Anhydrides: Acetic anhydride, for example, can be used to form the corresponding acetate (B1210297) ester, a reaction often catalyzed by acid or base. nih.gov

Fischer Esterification: Direct condensation with a carboxylic acid is also possible, typically under acidic catalysis (e.g., sulfuric acid) with removal of water to drive the equilibrium towards the product ester. organic-chemistry.org

These derivatization reactions are fundamental in modifying the molecule for various applications, such as altering its biological activity or tuning its properties for materials science. researchgate.netunomaha.edu

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Etherification | Base (e.g., K₂CO₃) + Alkyl Halide (R-X) | Alkyl Aryl Ether |

| Esterification | Acyl Halide (RCOCl) + Base (e.g., Pyridine) | Aryl Ester |

| Esterification | Carboxylic Anhydride ((RCO)₂O) | Aryl Ester |

| Esterification | Carboxylic Acid (RCOOH) + Acid Catalyst | Aryl Ester |

| Aminomethylation (Mannich) | Formaldehyde + Amine (R₂NH) | Mannich Base |

Synthesis of Schiff Base Ligands Derived from this compound Analogs

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). nih.gov These compounds and their metal complexes are of significant interest due to their diverse applications, including in biological systems and catalysis. ijrpc.comnih.gov The synthesis of Schiff base ligands typically involves the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). nih.gov

While direct synthetic routes starting from this compound are not extensively detailed in the provided context, the synthesis of Schiff bases from its structural analogs, such as 3,5-dichlorosalicylaldehyde (B181256) and 1-(3,5-dichloro-2-hydroxyphenyl)ethanone, provides a clear methodological framework. These reactions demonstrate the versatility of dichlorinated phenolic aldehydes and ketones in forming stable Schiff base ligands.

The general synthetic procedure involves refluxing an ethanolic solution of the carbonyl compound, such as 1-(3,5-dichloro-2-hydroxyphenyl)ethanone, with a selected primary amine. nanobioletters.com Often, a few drops of a catalyst like concentrated sulfuric acid are added to facilitate the reaction. nanobioletters.com The progress of the reaction is monitored using thin-layer chromatography (TLC). The resulting Schiff base ligand can then be isolated, purified, and complexed with various transition metal ions. ijrpc.comnanobioletters.com

An example of this methodology is the synthesis of the Schiff base ligand (E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol. This was prepared by reacting 1-(3,5-dichloro-2-hydroxyphenyl)ethanone with 4-chloroaniline (B138754) in ethanol (B145695) with a catalytic amount of concentrated sulfuric acid. The mixture was refluxed for approximately 3 hours at 80°C to yield the desired product. nanobioletters.com

The resulting Schiff base ligands are often bidentate, coordinating with metal ions through the nitrogen of the imine group and the oxygen of the phenolic hydroxyl group. nanobioletters.com Characterization of these ligands and their metal complexes is typically performed using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy. nanobioletters.com

Table 1: Examples of Reactants for Schiff Base Synthesis

| Carbonyl Compound | Amine Compound | Resulting Schiff Base Type |

|---|---|---|

| 1-(3,5-dichloro-2-hydroxyphenyl)ethanone | 4-chloroaniline | Bidentate Ligand nanobioletters.com |

Oxidative Transformations of this compound

The oxidative transformation of chlorinated phenols is a significant area of study, particularly in the context of environmental chemistry and bioremediation. These reactions can lead to the formation of various intermediate and final products, including ring cleavage products.

Studies on analogs of this compound provide insight into potential oxidative pathways. For instance, the biotransformation of 3,5-dichloro-p-anisyl alcohol, a related compound, demonstrates a key demethylation step followed by two distinct routes. asm.org The primary biotic pathway involves the oxidation of the benzyl alcohol group to form 3,5-dichloro-4-hydroxybenzoate. asm.org This intermediate can then undergo decarboxylation to yield 2,6-dichlorophenol (B41786). asm.org A secondary, abiotic route involves the dimerization of the intermediate 3,5-dichloro-4-hydroxybenzyl alcohol, leading to the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane. asm.org

Another relevant oxidative process is the reaction of dichlorinated phenols with chlorine, often used in water disinfection. The chlorination of phenolic compounds can lead to the formation of electrophilic ring cleavage products. nih.gov For example, the reaction of 3,5-di-Cl-catechol with hypochlorous acid (HOCl) at high molar ratios (30:1 to 50:1) has been shown to yield 2-butene-1,4-dial (BDA). nih.gov This reaction proceeds through the formation of phenoxy radicals, initiated by chlorine, which ultimately leads to the cleavage of the aromatic ring and the production of dicarbonyl compounds. nih.gov While this specific study did not use this compound, it indicates that dichlorinated phenolic structures are susceptible to oxidative ring cleavage under strong chlorinating conditions.

Table 2: Oxidative Transformation Products of Dichlorophenol Analogs

| Starting Compound | Reagent/Condition | Key Transformation Product(s) |

|---|---|---|

| 3,5-dichloro-p-anisyl alcohol | Methanogenic sludge (Biotransformation) | 3,5-dichloro-4-hydroxybenzoate, 2,6-dichlorophenol asm.org |

Environmental Occurrence, Fate, and Biotransformation of 3,5 Dichlor 2 Methyl Phenol

Environmental Distribution and Occurrence of 3,5-Dichlor-2-methyl-phenol in Aquatic and Terrestrial Matrices

Phenolic compounds, including their chlorinated derivatives, are recognized as priority pollutants and are frequently detected in industrial effluents, surface water, and soil. The primary anthropogenic sources of these compounds include the chemical, pharmaceutical, and pulp and paper industries. pjoes.com Furthermore, the environmental breakdown of certain pesticides, such as phenoxy herbicides like 4-chloro-2-methylphenoxyacetic acid (MCPA), can lead to the formation of chloromethylphenols. pjoes.com

While comprehensive data on the environmental concentrations of this compound are not widely available, the distribution of structurally similar compounds, such as 4-chloro-3-methylphenol, has been studied. These related compounds are known to be removable from aqueous solutions through biodegradation, indicating their potential presence and persistence in contaminated environments. guidechem.com Due to their chemical properties, chlorophenols can be found in both aquatic and terrestrial matrices, with their distribution being influenced by factors such as water solubility, soil adsorption, and volatility. gov.bc.ca

Table 1: Environmental Sources of Chlorinated Phenols

| Source Category | Specific Examples |

| Industrial Processes | Pulp and paper bleaching, disinfectant manufacturing, chemical synthesis. pjoes.com |

| Pesticide Degradation | Breakdown of phenoxy herbicides (e.g., MCPA), biocides (e.g., pentachlorophenol). pjoes.com |

| Natural Processes | Synthesis by some fungi and plants, decomposition of organic matter. pjoes.com |

Microbial Degradation Pathways of this compound and Related Chlorophenols

The persistence of chlorinated phenols in the environment is significantly influenced by microbial activity. Various microorganisms have evolved metabolic pathways to utilize these compounds as a source of carbon and energy, or to transform them cometabolically.

Under aerobic conditions, the microbial degradation of chlorophenols is typically initiated by an oxidative attack on the aromatic ring. This process often involves the hydroxylation of the ring to form chlorocatechol intermediates. wikipedia.orgresearchgate.net In the case of 4-chloro-3-methylphenol, a compound structurally related to this compound, aerobic degradation by facultative bacteria like Thauera sp. can proceed through two main pathways: dehalogenation followed by a catechol degradation pathway, or oxidation of the methyl group to form 4-chlorobenzoate. wikipedia.org

The initial step is catalyzed by monooxygenase enzymes, which incorporate one atom of molecular oxygen into the phenolic ring. The resulting chlorocatechol is then susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. researchgate.net A variety of bacterial genera, including Pseudomonas, and fungi, such as Cunninghamella elegans and Trametes versicolor, have demonstrated the ability to degrade chlorinated phenols like chloroxylenol. nih.govnih.gov

In the absence of oxygen, the primary mechanism for the biotransformation of chlorinated phenols is reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic ring, which are replaced by hydrogen atoms. This typically occurs as the initial step in the degradation sequence, reducing the toxicity of the compound and making the aromatic ring more susceptible to subsequent cleavage.

Studies on the anaerobic biotransformation of the fungal metabolite 3,5-dichloro-p-anisyl alcohol have shown that it is first demethylated to 3,5-dichloro-4-hydroxybenzyl alcohol. This intermediate is then further transformed through biotic pathways, leading to the formation of 3,5-dichloro-4-hydroxybenzoate and ultimately 2,6-dichlorophenol (B41786). nih.gov This suggests a plausible pathway for dichlorinated phenols, where oxidation and decarboxylation can follow initial transformations. Anaerobic digestion in municipal sludge has been shown to facilitate the biotransformation of related perfluorinated compounds, indicating that such environments are conducive to the degradation of complex halogenated molecules. nih.gov

Table 2: Comparison of Aerobic and Anaerobic Degradation of Chlorophenols

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Primary Initial Step | Oxidative attack (hydroxylation) | Reductive dechlorination |

| Key Intermediates | Chlorocatechols | Less chlorinated phenols |

| Oxygen Requirement | Required | Absent |

| Common End Products | CO2, H2O, biomass | Methane, CO2, less chlorinated compounds |

A diverse array of microbial enzymes is responsible for the degradation of chlorinated phenols. In aerobic pathways, phenol (B47542) hydroxylases and catechol dioxygenases are crucial. Phenol hydroxylases catalyze the initial hydroxylation, while catechol 1,2-dioxygenases and 2,3-dioxygenases are responsible for the ortho- and meta-cleavage of the catechol ring, respectively. researchgate.netresearchgate.net

White-rot fungi are particularly effective in degrading a wide range of recalcitrant compounds, including chlorophenols, due to their extracellular ligninolytic enzyme systems. biorxiv.org These systems include three primary types of enzymes:

Laccases (Lac) : These multi-copper oxidases catalyze the oxidation of phenols, reducing oxygen to water. They can degrade various chlorophenols, although their efficiency can be influenced by the position of the chlorine substituents. nih.gov Laccases from fungi like Trametes versicolor have been shown to effectively transform chloroxylenol and dichloroxylenol. calstate.edu

Manganese Peroxidases (MnP) : These enzymes require manganese (II) as a mediator, which they oxidize to manganese (III). The Mn(III) then acts as a diffusible oxidizer, capable of attacking the phenolic ring.

Lignin Peroxidases (LiP) : These peroxidases have a high redox potential, allowing them to directly oxidize non-phenolic aromatic compounds, although their activity on phenols is also significant.

These enzymes, acting individually or synergistically, generate reactive radical species that initiate the breakdown of the chlorophenol structure. biorxiv.org

Abiotic Transformation Processes of this compound in the Environment

In addition to microbial degradation, abiotic processes can contribute to the transformation of chlorinated phenols in the environment. These processes are primarily driven by physical and chemical factors.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet spectrum. For phenolic compounds, this process can be a significant transformation pathway in sunlit surface waters and on terrestrial surfaces. The photodegradation of chlorophenols can occur through direct photolysis, where the molecule itself absorbs light energy, or through indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers) that generate reactive oxygen species.

Studies on compounds like chloroxylenol have shown that they can be degraded by UV irradiation, and this process can be enhanced by the presence of oxidizing agents like persulfate. nih.gov The degradation mechanism often involves the generation of hydroxyl radicals, which are highly reactive and can attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring cleavage. wikipedia.org The rate of photodegradation is influenced by factors such as the intensity of light, the pH of the water, and the presence of other organic and inorganic compounds. researchgate.net Advanced oxidation processes, which generate highly reactive radicals, have also been shown to be effective in the mineralization of related compounds like 4-chloro-3-methylphenol. nih.govnih.gov

Chemical Oxidation Processes Affecting this compound

There is a lack of specific studies detailing the chemical oxidation processes for this compound. Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals, are known to be effective in degrading a wide range of organic pollutants, including other chlorinated phenols. These processes include ozonation, UV/H₂O₂ treatment, and Fenton reactions. However, without experimental data for this compound, it is not possible to provide specific reaction kinetics, identify transformation products, or create a detailed data table of its degradation.

Environmental Transport and Persistence Modeling of Chlorinated Phenols

Similarly, no specific environmental transport and persistence models for this compound were found in the available literature. Environmental fate modeling for chemicals typically relies on empirical data for properties such as soil sorption coefficients (Koc), Henry's Law constant, and rates of biodegradation and photolysis. As this data is not available for this compound, any attempt to model its environmental transport and persistence would be speculative. General models for chlorinated phenols exist, but their applicability to this specific isomer cannot be validated without compound-specific data.

A study on the biotransformation of a related compound, 3,5-dichloro-p-anisyl alcohol, by methanogenic sludge indicated that it undergoes demethylation to form 3,5-dichloro-4-hydroxybenzyl alcohol, which is then further transformed. This suggests that microbial processes could potentially play a role in the environmental fate of structurally similar compounds, but direct evidence for this compound is absent.

Due to the lack of specific research, a data table on the environmental transport and persistence of this compound cannot be generated.

Advanced Analytical Methodologies for the Characterization and Quantification of 3,5 Dichlor 2 Methyl Phenol

Chromatographic Techniques for Trace Analysis of 3,5-Dichlor-2-methyl-phenol

Chromatography is a cornerstone for the analysis of phenolic compounds, enabling their separation from interfering substances prior to detection and quantification. Gas and liquid chromatography are the most prominent approaches, each offering distinct advantages for the analysis of this compound.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique offers high resolution, sensitivity, and the ability to provide structural information through mass spectral data.

For the analysis of phenols, various GC methods have been developed, such as EPA Method 8041A, which outlines procedures using open-tubular, capillary columns. These methods can be employed in either a single-column or a more robust dual-column configuration to enhance separation and confirmation. Fused-silica capillary columns provide improved resolution, selectivity, and faster analysis times compared to older packed columns.

Sample Preparation and Derivatization: Prior to GC analysis, samples typically undergo extraction and cleanup to remove matrix interferences. For underivatized phenols, a Flame Ionization Detector (FID) is commonly used. However, to improve volatility and chromatographic performance, especially for trace analysis, derivatization is often employed. Common derivatization reagents for phenols include:

Diazomethane: To form more volatile methyl ether derivatives.

Pentafluorobenzyl bromide (PFBBr): To create pentafluorobenzyl ether derivatives, which are highly responsive to an Electron Capture Detector (ECD), enabling very low detection limits.

Challenges and Solutions: A significant challenge in the GC analysis of chlorophenols is the potential for co-elution of isomers or similarly structured compounds. For instance, studies have shown that the PFBBr derivatives of 2,4-dichlorophenol (B122985) and 3,5-dichlorophenol (B58162) can co-elute on a DB-5 column. Therefore, careful method development is crucial for the analysis of this compound to ensure it is resolved from other phenolic contaminants. This involves optimizing the GC column (e.g., using columns of different polarity), temperature program, and flow rate. The use of GC coupled with tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, allowing for the quantification of target analytes even in the presence of co-eluting interferences.

Table 1: Typical GC-MS Parameters for Phenol (B47542) Analysis

| Parameter | Typical Setting | Purpose |

| Column | Fused-silica capillary (e.g., DB-5, TG-Dioxin) | Provides high-resolution separation of analytes. |

| Injector | Split/Splitless or On-Column | Introduces the sample onto the column. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 60°C to 280°C) | Separates compounds based on boiling points. |

| Detector | MS, FID, or ECD | Detects and quantifies the separated compounds. |

| Derivatization | Optional (e.g., with PFBBr) | Improves volatility and detector sensitivity. |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are versatile techniques for separating non-volatile or thermally labile compounds. These methods are well-suited for the analysis of phenols without the need for derivatization.

Reversed-Phase Chromatography: The most common mode for phenol analysis is reversed-phase (RP) HPLC. In this approach, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). For the analysis of a related compound, 3,5-Dichlorophenol, a successful separation has been demonstrated using an acetonitrile/water mobile phase with phosphoric acid as an additive to control the ionization of the phenolic group and ensure good peak shape. The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds like phenols.

Detection: Several detection methods can be coupled with HPLC/UHPLC:

UV-Vis Detector: Phenols possess a chromophore (the benzene (B151609) ring) that absorbs UV light, making UV detection a straightforward and common choice.

Fluorescence Detector: For enhanced sensitivity and selectivity, fluorescence detection can be used, although it may require pre- or post-column derivatization.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) or tandem mass spectrometer (LC-MS/MS) provides the highest degree of selectivity and sensitivity. This is particularly valuable for complex samples, as it allows for the definitive identification and quantification of this compound based on its specific mass-to-charge ratio and fragmentation patterns.

The transition from HPLC to UHPLC, which utilizes columns with smaller particle sizes (<2 µm), allows for significantly faster analysis times and improved resolution, making it ideal for high-throughput screening.

Table 2: Example HPLC Conditions for Dichlorophenol Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse Phase) | |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | |

| Detection | UV, Fluorescence, or MS/MS | |

| Injection Volume | 10-100 µL | |

| Flow Rate | 0.3 - 1.0 mL/min |

Spectroscopic Characterization of this compound

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For the structural confirmation of this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of non-equivalent proton. For this compound, this would include a singlet for the methyl (–CH₃) protons, two distinct signals for the two aromatic protons, and a signal for the hydroxyl (–OH) proton, which may be broad and its chemical shift can be concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, six distinct signals would be expected: one for the methyl carbon and five for the aromatic carbons (the carbon attached to the methyl group, the carbon attached to the hydroxyl group, the two carbons attached to chlorine atoms, and the remaining aromatic carbon).

The specific chemical shifts (δ) of the signals in both ¹H and ¹³C spectra provide information about the electronic environment of the nuclei, which is heavily influenced by the presence of electronegative chlorine atoms and the electron-donating methyl and hydroxyl groups.

Table 3: Predicted NMR Spectral Features for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.2 - 2.5 | Singlet | –CH₃ |

| ~6.8 - 7.5 | Doublet | Aromatic C-H | |

| ~6.8 - 7.5 | Doublet | Aromatic C-H | |

| Variable | Singlet (broad) | –OH | |

| ¹³C | ~15 - 25 | - | –CH₃ |

| ~115 - 160 | - | 5x Aromatic Carbons |

Note: Predicted shifts are estimates based on general values for substituted phenols.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identification

IR and UV-Vis spectroscopy are complementary techniques that provide information on functional groups and electronic transitions within a molecule, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands:

O–H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C–H Stretch (Aromatic): Signals typically found just above 3000 cm⁻¹.

C–H Stretch (Aliphatic): Signals for the methyl group, typically found just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

C–O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

C–Cl Stretch: Absorptions in the 600-800 cm⁻¹ region. The IR spectrum for the related compound 3,5-Dichlorophenol is available in public databases and serves as a useful reference.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The technique is particularly useful for compounds containing chromophores, such as the benzene ring in this compound. Phenol itself shows a maximum absorbance (λmax) around 275 nm. The presence of substituents on the benzene ring alters the energy levels of the pi electrons and thus the λmax. The chlorine, methyl, and hydroxyl groups on this compound would be expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. The resulting spectrum is useful for quantification and as a preliminary identification tool.

Table 4: Key Spectroscopic Data for Identification

| Technique | Feature | Expected Region/Value |

| IR | O–H stretch (broad) | 3200-3600 cm⁻¹ |

| C–O stretch (strong) | 1200-1300 cm⁻¹ | |

| C–Cl stretch | 600-800 cm⁻¹ | |

| UV-Vis | λmax | ~275-290 nm |

X-ray Crystallography for Crystalline Forms of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can determine the precise positions of atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself may not be readily available, the technique has been successfully applied to derivatives of closely related compounds. For example, the single-crystal X-ray structures of 3,5-dichloro-2-hydroxybenzaldehyde and an amine bis(phenol) derived from 2,4-dichlorophenol have been reported.

This demonstrates the utility of X-ray crystallography for:

Unambiguous Structure Confirmation: Providing absolute proof of the molecular structure and connectivity of a synthesized derivative of this compound.

Stereochemical Analysis: Determining the absolute configuration of chiral centers if they were to be introduced into a derivative.

Conformational Analysis: Revealing the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: Elucidating non-covalent interactions such as hydrogen bonding and halogen bonding, which govern how molecules pack in a crystal.

To perform this analysis, a suitable single crystal of a this compound derivative must first be grown. The resulting structural data provides an unparalleled level of detail, serving as a benchmark for confirming the identity and understanding the solid-state properties of the compound.

Development of Novel Sensor Technologies for this compound Detection

The development of novel sensor technologies offers a promising alternative to traditional chromatographic methods, aiming for rapid, portable, and real-time detection of phenolic pollutants. Research in this area is heavily focused on electrochemical sensors and biosensors, which leverage specific interactions between the target analyte and a recognition element integrated with a signal transducer. mdpi.com

Electrochemical sensors are among the most developed types for phenolic compound detection due to their high sensitivity, cost-effectiveness, and ease of miniaturization. mdpi.com These sensors often utilize electrodes modified with nanomaterials, such as graphene or metal oxides, to enhance electrocatalytic activity toward the oxidation of phenols. mdpi.commdpi.com The modification of electrode surfaces with transition metal materials or their composites can significantly improve sensor performance by increasing the specific surface area and facilitating charge transfer. mdpi.com

Biosensors represent another major frontier, typically employing enzymes like tyrosinase or laccase as the biological recognition element. mdpi.comscispace.com These enzymes catalyze the oxidation of a wide range of phenolic substrates. mdpi.comd-nb.info When the enzyme, immobilized on an electrode surface, interacts with a target phenol, it produces an electrochemically active product (o-quinone) that can be reduced at the electrode, generating a current proportional to the phenol concentration. d-nb.info The selectivity of these biosensors can be tuned based on the specific enzyme used. scispace.com For instance, laccase-based biosensors have shown high sensitivity to guaiacol, while tyrosinase-based sensors are more sensitive to phenol and chlorophenol. scispace.com The development of nanocomposites using materials like carbon nanotubes and nanodiamonds has been shown to improve enzyme biocompatibility, leading to wider detection ranges and longer sensor lifetimes. d-nb.info

While much of the research has focused on a range of phenolic compounds, the principles and technologies are adaptable for the specific detection of this compound. The performance of these sensors for related compounds indicates their potential for this specific analyte.

| Sensor Type | Recognition Element | Transduction Principle | Key Advantages | Example Analytes Detected | Reference |

| Electrochemical Sensor | Modified Electrode (e.g., with MoS₂) | Amperometry/Voltammetry | High sensitivity, low cost, miniaturization. mdpi.com | Phenol, Nitrophenols. mdpi.commdpi.com | mdpi.commdpi.com |

| Enzymatic Biosensor | Tyrosinase or Laccase | Amperometry | High selectivity, wide applicability for phenols. scispace.com | Phenol, Chlorophenol, Catechol. scispace.comd-nb.info | mdpi.comscispace.comd-nb.info |

| Optical Biosensor | Plasmonic Nanomaterials | Colorimetry/Raman Scattering | Visual detection, high sensitivity. mdpi.com | Phenol, Bisphenol A, Cresols. mdpi.com | mdpi.com |

Molecular and Cellular Research on 3,5 Dichlor 2 Methyl Phenol in Non Human Biological Systems

Biochemical Mechanisms of Action of 3,5-Dichlor-2-methyl-phenol in Model Organisms (e.g., Enzyme Interactions, Cellular Pathway Modulation)

The primary mechanism of action for many phenolic compounds is the disruption of cellular membranes. This leads to increased membrane permeability, leakage of intracellular constituents, and dissipation of ion gradients, which are critical for cellular functions like ATP synthesis. nih.govmdpi.com The antimicrobial and toxic effects of phenols are often attributed to their ability to denature essential proteins, including membrane-bound enzymes. nih.gov

For substituted phenols, the specific nature and position of the substituent groups (e.g., chlorine, methyl) significantly influence the biochemical mechanism. For instance, research on 4-methylphenol (p-cresol) suggests a mechanism of toxicity involving metabolic activation. nih.gov In this process, the methyl group is bio-transformed by cellular enzymes (like cytochrome P450) into a reactive quinone methide intermediate. nih.gov This highly reactive molecule can then form covalent bonds with cellular macromolecules, including proteins and DNA, leading to cytotoxicity. nih.gov Given its structure, this compound could potentially undergo a similar metabolic activation at its methyl group, representing a plausible mechanism for its toxicity. The presence of two electron-withdrawing chlorine atoms on the phenol (B47542) ring would likely influence the rate and extent of this bioactivation. nih.gov

Antimicrobial Research Focus and Mechanistic Studies in Microbial Systems

There is a lack of specific research on the antimicrobial properties of this compound. However, halogenated phenols are widely recognized for their potent antimicrobial activity. researchgate.net The general mechanism of action for phenolic antimicrobials involves the disruption of microbial cell membranes, leading to the loss of cytoplasmic integrity and cell death. nih.govmdpi.com

The antimicrobial efficacy of phenols is heavily dependent on their chemical structure. mdpi.com Lipophilicity, which is increased by alkyl (methyl) and halogen (chloro) substituents, plays a crucial role in allowing the compound to partition into the lipid-rich bacterial cell membrane. The acidity of the phenolic hydroxyl group is also a key factor. mdpi.com

Studies on various phenolic derivatives have demonstrated that their activity is linked to several factors:

Membrane Permeabilization: Phenolic compounds can integrate into the bacterial membrane, disrupting its structure and function. nih.gov

Enzyme Inhibition: They can inhibit the activity of essential microbial enzymes. nih.gov

Disruption of Energy Metabolism: By dissipating the proton motive force across the cell membrane, they can interfere with ATP production.

The presence of chlorine atoms on the phenolic ring generally enhances antimicrobial activity. This is attributed to the increase in lipophilicity and the electron-withdrawing nature of chlorine, which can increase the acidity of the phenolic proton.

Structure-Activity Relationship (SAR) Investigations for this compound Analogues

The biological activity of phenolic compounds is strongly dictated by the type, number, and position of substituents on the aromatic ring. Structure-Activity Relationship (SAR) studies of various phenolic analogues provide valuable insights into the expected activity of this compound.

Effect of Halogenation: The addition of chlorine atoms to the phenol ring generally increases its antimicrobial activity and toxicity. nih.gov This is due to an increase in lipophilicity, which enhances membrane penetration, and the electron-withdrawing effect of chlorine, which can modulate the acidity of the hydroxyl group. The position of the chlorine atoms is also critical.

Effect of Alkylation: The presence of a methyl group also increases lipophilicity. However, it can also provide a site for metabolic activation to a reactive intermediate, as seen with 4-methylphenol, which can increase cytotoxicity. nih.gov Studies on substituted cresols (methylphenols) have shown that the presence of electron-withdrawing substituents like chlorine or bromine markedly enhances both metabolism and toxicity, while electron-donating groups diminish these effects. nih.gov

Combined Effects: For this compound, the combination of two chlorine atoms and one methyl group suggests a high degree of biological activity. The two meta-positioned chlorines would significantly increase the compound's lipophilicity and electron-withdrawing character. The ortho-positioned methyl group could sterically influence interactions with target sites and is also a potential site for metabolic activation, which could be enhanced by the presence of the adjacent chlorine atoms.

A study on the microbial transformation of various phenols found that the rate of transformation was best correlated with the van der Waal's radii of the substituents, indicating that steric properties play a key role in the interaction with microbial enzymes. nih.gov

Computational and Theoretical Chemistry Studies of 3,5 Dichlor 2 Methyl Phenol

Quantum Chemical Calculations (DFT, Ab Initio Methods) of Electronic Structure and Properties

No specific peer-reviewed studies detailing Density Functional Theory (DFT) or ab initio calculations for 3,5-Dichlor-2-methyl-phenol were identified. Consequently, data for the following subsections are unavailable:

Molecular Modeling and Dynamics Simulations of this compound Interactions

Specific molecular modeling research for this compound is not present in the available literature.

Prediction of Spectroscopic Properties and Chemical Reactivity

There is a lack of computational studies aimed at predicting the spectroscopic properties or reactivity indices for this specific compound. While experimental spectral data may exist, theoretical predictions based on quantum chemical calculations as requested are not available.

Due to the absence of specific research data for this compound in these advanced computational areas, it is not possible to generate the detailed, data-driven article as requested.

Topological Analysis (e.g., Hirshfeld Surface Analysis) of Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to partition crystal space into regions associated with individual molecules. This partitioning allows for the visualization and quantification of intermolecular contacts. The analysis generates several graphical representations, including the d_norm surface, shape index, and 2D fingerprint plots, which highlight the nature and relative importance of different intermolecular interactions.

For a molecule like this compound, the following interactions would be anticipated and could be quantified using Hirshfeld analysis if the crystal structure were known:

Hydrogen Bonding (O-H···O): The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. It is highly probable that strong O-H···O hydrogen bonds would be a primary organizing force in the crystal lattice, likely forming chains or cyclic motifs of molecules. On a 2D fingerprint plot, these interactions would appear as distinct, sharp spikes.

Halogen Bonding (C-Cl···O and C-Cl···Cl): The chlorine atoms, with their electropositive σ-holes, can act as halogen bond donors, interacting with electronegative atoms like the oxygen of the hydroxyl group or other chlorine atoms. These interactions play a significant role in the crystal engineering of halogenated compounds.

Chlorine-Hydrogen Interactions (Cl···H): Weak hydrogen bonds between the chlorine atoms and hydrogen atoms of neighboring molecules (from both the methyl group and the aromatic ring) would also be present, contributing to the stability of the crystal structure.

To illustrate the type of data that a Hirshfeld surface analysis would yield, a hypothetical and generalized data table is presented below. This table is based on typical contributions of intermolecular contacts observed for similar chloro- and methyl-substituted phenolic compounds.

Hypothetical Contribution of Intermolecular Contacts for this compound

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| H···H | 35 - 45 |

| Cl···H / H···Cl | 20 - 30 |

| C···H / H···C | 10 - 15 |

| O···H / H···O | 5 - 10 |

| Cl···Cl | 3 - 7 |

| C···C | 2 - 5 |

| Cl···O / O···Cl | 1 - 3 |

This table is for illustrative purposes only and does not represent experimental data for this compound.

A detailed and accurate topological analysis of the intermolecular interactions of this compound awaits the successful crystallization of the compound and the subsequent determination of its crystal structure by X-ray diffraction. Such a study would provide invaluable insights into the supramolecular chemistry of this and related halogenated phenols.

Applications of 3,5 Dichlor 2 Methyl Phenol As a Research Material and Synthetic Precursor

A Versatile Building Block in Complex Organic Synthesis

3,5-Dichlor-2-methyl-phenol serves as a key starting material or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the hydroxyl, methyl, and chloro substituents provides multiple reaction sites for chemists to elaborate upon, allowing for the construction of intricate molecular architectures.

One of the notable applications of this compound is in the synthesis of novel therapeutic agents. For instance, it is a cited precursor in the development of aryl heterocyclic compounds that function as Kv1.3 potassium shaker channel blockers. chiralen.com These channels are implicated in a variety of autoimmune diseases, making their blockers a target for new drug development. The synthesis of these complex molecules often involves multi-step reaction sequences where the dichlorinated methylphenol core provides a stable and reactive platform for further chemical modifications.

Furthermore, this compound has been identified as a starting material in the synthesis of novel thyromimetics. chiralen.com Thyromimetics are compounds that mimic the action of thyroid hormones and are investigated for their potential in treating metabolic disorders. The specific substitution pattern of this compound is crucial for achieving the desired biological activity in the final complex molecule.

The following table summarizes key synthetic applications of this compound as a building block:

| Target Compound Class | Application Area | Patent/Reference |

| Aryl Heterocyclic Compounds | Kv1.3 Potassium Shaker Channel Blockers | WO-2022212296-A1 |

| Novel Thyromimetics | Metabolic Disorders | WO-2021108549-A1, AU-2020391467-A1 |

Crafting New Materials: Derivatives in Materials Science

The reactivity of the phenolic hydroxyl group and the potential for substitution on the aromatic ring of this compound make it and its derivatives attractive for the development of new materials with tailored properties. One significant area of research is the use of its derivatives as ligands for the formation of metal complexes and coordination polymers.

While direct applications of this compound in materials science are an emerging field, the principles of coordination chemistry suggest its potential. For example, Schiff base ligands, which can be synthesized from phenolic compounds, are well-known for their ability to form stable complexes with a wide range of metal ions. nanobioletters.comgranthaalayahpublication.orgscinito.ainih.gov A recent study detailed the synthesis of a novel Schiff base ligand from 1-(3,5-dichloro-2-hydroxyphenyl)ethanone, a derivative of the target compound. This ligand was then used to create a series of transition metal complexes. nanobioletters.com Such complexes are of interest for their potential applications in catalysis, magnetism, and as antimicrobial agents. nanobioletters.com

The formation of these metal complexes can be represented by the following general reaction:

Substituted Phenol (B47542) Derivative + Metal Salt → Metal-Ligand Complex

The properties of the resulting metal complex, such as its geometry, stability, and electronic properties, are highly dependent on the structure of the ligand and the nature of the metal ion. Research in this area is focused on designing ligands that can self-assemble with metal ions to form materials with specific functionalities, such as porous coordination polymers for gas storage or catalysis.

| Derivative Type | Application Area | Research Focus |

| Schiff Base Ligands | Coordination Chemistry, Catalysis | Synthesis of transition metal complexes with potential antimicrobial and catalytic activities. |

| --- | --- | --- |

Ensuring Accuracy: A Reference Point in Analytical Chemistry

In the field of analytical chemistry, the availability of pure and well-characterized compounds is essential for the accurate quantification of substances in various matrices. These compounds, known as reference standards or calibration compounds, are used to calibrate analytical instruments and validate analytical methods.

While specific certified reference materials for this compound are not as commonly cited as some other chlorinated phenols, its structural similarity to regulated environmental contaminants makes it a relevant compound for analytical method development and validation. For instance, EPA Method 8041A outlines the gas chromatographic analysis of a range of phenolic compounds in solid waste. settek.comepa.govepa.gov This method relies on the use of analytical standards for the accurate identification and quantification of target analytes.

The use of a reference standard typically involves the preparation of a series of solutions of known concentrations. These solutions are then analyzed using an instrument, such as a gas chromatograph, to generate a calibration curve. The response of the instrument to the unknown sample is then compared to this curve to determine the concentration of the analyte.

The following table outlines the key characteristics of an analytical standard:

| Characteristic | Description |

| High Purity | The compound must be of a known, high purity to ensure the accuracy of the calibration. |

| Stability | The standard should be stable under specified storage conditions to maintain its certified concentration. |

| Traceability | The certified value of the standard should be traceable to a national or international standard. |

| Documentation | A certificate of analysis is provided, detailing the purity, certified concentration, and uncertainty. |

Although a dedicated certified reference material for this compound may be less common, chemical suppliers often provide this compound in high purity grades suitable for research and as an analytical standard for specific applications. supelco.com.twsigmaaldrich.com

Q & A

Q. What are the key physicochemical properties of 3,5-Dichloro-2-methyl-phenol critical for experimental design?

Answer: The compound’s physicochemical properties guide solvent selection, stability assessments, and analytical method development. Key data include:

- Molecular formula : C₇H₆Cl₂O (IUPAC name: 3,5-dichloro-2-methylphenol)

- Molecular weight : 177.03 g/mol (calculated from atomic masses)

- Thermodynamic properties :

- Spectral data :

Methodological recommendation : Validate purity using HPLC with UV detection (λ = 270 nm, typical for phenolic compounds) coupled with gas chromatography-mass spectrometry (GC-MS) for volatile derivatives .

Q. How can researchers mitigate interference from 3,5-Dichloro-2-methyl-phenol’s volatility during sample preparation?

Answer: Volatility is a challenge in handling halogenated phenols. Strategies include:

- Derivatization : Acetylation with acetic anhydride to stabilize the phenolic -OH group, reducing volatility and improving GC-MS compatibility .

- Low-temperature storage : Store samples at 4°C in sealed vials with PTFE-lined caps to minimize sublimation.

- Solvent selection : Use high-boiling solvents (e.g., dimethyl sulfoxide) for long-term storage.

Advanced Research Questions

Q. How can computational models predict the solvation effects on 3,5-Dichloro-2-methyl-phenol’s reactivity?

Answer: Quantum mechanical continuum solvation models (e.g., PCM or COSMO) simulate solvent effects on electronic structure and reaction pathways:

Q. What methodologies resolve contradictions in reported thermodynamic data for halogenated phenols?

Answer: Discrepancies in properties like enthalpy of formation often arise from experimental conditions or impurities. Resolution strategies:

Meta-analysis : Compare data from high-quality sources (e.g., NIST) with controlled purity standards (>99%) .

Calorimetric validation : Re-measure using bomb calorimetry under inert atmospheres to avoid oxidation artifacts.

Computational cross-check : Compare experimental values with DFT-calculated thermodynamic parameters (e.g., Gaussian software) .

Example : If reported melting points vary, DSC with a heating rate of 10°C/min under nitrogen can provide reproducible data .

Q. How can researchers design safe protocols for synthesizing 3,5-Dichloro-2-methyl-phenol derivatives?

Answer: Derivatization (e.g., etherification or amination) requires hazard mitigation:

- Risk assessment : Pre-screen reagents for exothermicity using DSC or accelerating rate calorimetry (ARC).

- Gas evolution management : Use an oil bubbler or scrubber for reactions releasing HCl or CO₂ .

- Personal protective equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons; work in a fume hood with >100 ft/min airflow .

Case study : Methylation with dimethyl sulfate requires strict temperature control (<50°C) to prevent violent decomposition .

Q. What analytical approaches characterize 3,5-Dichloro-2-methyl-phenol’s interactions with biomolecules?

Answer: To study binding to proteins or DNA:

- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry.

- Fluorescence quenching : Monitor tryptophan residue interactions in proteins (excitation at 280 nm, emission at 340 nm).

- Molecular docking : Use AutoDock Vina to simulate binding poses, prioritizing hydrophobic pockets due to the compound’s aromatic and chloro substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.